molecular formula C14H12Br2OS2 B14142917 1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) CAS No. 89296-13-9

1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)

Katalognummer: B14142917
CAS-Nummer: 89296-13-9
Molekulargewicht: 420.2 g/mol
InChI-Schlüssel: JKEPQTIPQWTOIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) is an organic compound that belongs to the class of bromodiphenyl ethers This compound consists of two benzene rings linked by an oxybis(methylenesulfanediyl) bridge, with each benzene ring substituted by a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with sodium sulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxybis(methylenesulfanediyl) bridge play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-[Oxybis(methylene)]bis(4-bromobenzene): Similar structure but lacks the sulfanediyl group.

    1,1’-[Oxybis(methylenesulfanediyl)]bis(4-chlorobenzene): Similar structure with chlorine substituents instead of bromine.

    1,1’-[Oxybis(methylenesulfanediyl)]bis(4-fluorobenzene): Similar structure with fluorine substituents instead of bromine.

Uniqueness

1,1’-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene) is unique due to the presence of both bromine atoms and the oxybis(methylenesulfanediyl) bridge. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

89296-13-9

Molekularformel

C14H12Br2OS2

Molekulargewicht

420.2 g/mol

IUPAC-Name

1-bromo-4-[(4-bromophenyl)sulfanylmethoxymethylsulfanyl]benzene

InChI

InChI=1S/C14H12Br2OS2/c15-11-1-5-13(6-2-11)18-9-17-10-19-14-7-3-12(16)4-8-14/h1-8H,9-10H2

InChI-Schlüssel

JKEPQTIPQWTOIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1SCOCSC2=CC=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.